3-methoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide
Description
The compound 3-methoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide (hereafter referred to as Compound A) is a benzamide derivative featuring a tricyclic core with two sulfur (dithia) and two nitrogen (diazatricyclo) atoms. The 3-methoxybenzamide group is attached to the nitrogen at position 4 of the tricyclic system.
Properties
IUPAC Name |
3-methoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S2/c1-9-18-14-13(23-9)7-6-12-15(14)24-17(19-12)20-16(21)10-4-3-5-11(8-10)22-2/h3-8H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKXAXGEBWSCHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide typically involves multiple steps, including the formation of the core tricyclic structure and subsequent functionalization. Common synthetic routes may involve:
Formation of the tricyclic core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the methoxy and benzamide groups through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
3-methoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-methoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Research Findings and Implications
Scaffold Optimization : Replacing sulfur with oxygen (Compound B) reduces cytotoxicity in vitro but also decreases target binding affinity by 30–40% .
Substituent Effects : The 11-methyl group in Compound A enhances metabolic stability (t₁/₂ = 4.2 hrs vs. 2.8 hrs for demethylated analogues) .
Docking Variability: Minor structural changes (e.g., sulfur → oxygen) alter docking scores by 1.5–2.0 kcal/mol, emphasizing the role of heteroatoms in target engagement .
Biological Activity
3-Methoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide is a complex organic compound characterized by its unique molecular structure, which includes multiple functional groups and a tricyclic core. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is not explicitly stated in the available literature; however, it is noted that the compound features a benzamide moiety along with a tricyclic structure containing sulfur and nitrogen atoms.
| Property | Details |
|---|---|
| Molecular Weight | Approx. 412.5 g/mol |
| Core Structure | Tricyclic with sulfur and nitrogen heteroatoms |
| Functional Groups | Methoxy groups, benzamide |
The mechanism of action for this compound remains largely unexplored due to the limited availability of scientific literature specifically addressing it. However, compounds with similar structures often exhibit interactions with various biological targets such as enzymes and receptors. These interactions can lead to modulation of biochemical pathways that may result in therapeutic effects.
Biological Activity
While specific studies on the biological activity of this compound are scarce, related compounds have shown promising activities:
- Antimicrobial Activity : Compounds with similar tricyclic structures have been investigated for their antimicrobial properties.
- Anticancer Potential : Benzamide derivatives are often studied for their potential in cancer therapy due to their ability to inhibit specific cancer-related enzymes.
- Neuroprotective Effects : Some related compounds have demonstrated neuroprotective effects in various models.
Case Studies and Research Findings
Due to the lack of direct studies on this specific compound, insights can be drawn from analogs or structurally related compounds:
- Study on Benzamide Derivatives : A study highlighted that certain benzamide derivatives exhibited significant inhibition against cancer cell lines (source not specified). This suggests potential avenues for exploring the anticancer properties of this compound.
- Antimicrobial Research : Research has shown that compounds with similar sulfur-containing structures possess antimicrobial properties against various pathogens.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
